molecular formula C13H14N2O8 B1670967 Di(N-succinimidyl) glutarate CAS No. 79642-50-5

Di(N-succinimidyl) glutarate

Cat. No. B1670967
CAS RN: 79642-50-5
M. Wt: 326.26 g/mol
InChI Key: LNQHREYHFRFJAU-UHFFFAOYSA-N
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Description

Di(N-succinimidyl) glutarate, also known as DSG, is a simple homobifunctional crosslinker . It is based on the amine-reactive N-hydroxysuccinimidyl (NHS) ester group at both ends of a 5-atom (7.7 angstrom) spacer arm . DSG is used for crosslinking molecules that have an amine moiety . It is cell membrane-permeable , which allows for the creation of crosslinks for membrane proteins and cytosolic proteins .


Molecular Structure Analysis

DSG has an empirical formula of C13H14N2O8 . It is based on the amine-reactive N-hydroxysuccinimide (NHS) ester group at both ends of a 5-atom (7.7 angstrom) spacer arm .


Chemical Reactions Analysis

DSG is an amine-reactive homobifunctional crosslinker . It is commonly used to create a covalent bond between two interacting proteins . The NHS ester groups at both ends of DSG react with primary amines on the N-termini of peptides and the ε-amine of lysine residues, forming a stable, covalent amide bond .


Physical And Chemical Properties Analysis

DSG is a white solid with a molecular weight of 326.26 g/mol . It is water-insoluble and should be dissolved in an organic solvent, such as DMF or DMSO, before being added to an aqueous crosslinking reaction .

Mechanism of Action

Target of Action

Di(N-succinimidyl) Glutarate (DSG) is a homobifunctional crosslinker that primarily targets primary amines, such as those found in lysine residues of proteins . These primary amines are abundant in proteins, making them a key target for DSG.

Mode of Action

DSG operates by forming covalent bonds between primary amines . This interaction is facilitated by the amine-reactive N-hydroxysuccinimide (NHS) ester group present at both ends of DSG . The formation of these bonds leads to the creation of stable protein complexes .

Biochemical Pathways

The primary biochemical pathway affected by DSG involves protein-protein interactions. By crosslinking primary amines in proteins, DSG can alter the structure and function of these proteins, potentially affecting various biochemical pathways depending on the specific proteins involved .

Pharmacokinetics

It is known that dsg is cell membrane-permeable , which allows it to enter cells and interact with intracellular proteins. This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of DSG’s action is the formation of stable protein complexes . This can have various molecular and cellular effects, depending on the specific proteins that are crosslinked. For example, DSG is used in Chromatin Immunoprecipitation (ChIP) assays to determine DNA-protein binding interactions .

Action Environment

The action of DSG can be influenced by various environmental factors. For instance, DSG is water-insoluble and must be dissolved in an organic solvent, such as DMSO or DMF, before it can be added to an aqueous crosslinking reaction . Therefore, the choice of solvent can affect DSG’s action, efficacy, and stability. Additionally, the presence of other compounds in the reaction environment could potentially interfere with DSG’s ability to crosslink proteins.

Safety and Hazards

DSG may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling DSG .

Future Directions

While the search results do not provide explicit future directions for DSG, its use in crosslinking proteins suggests potential applications in various fields of research, including biochemistry, molecular biology, and drug development .

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQHREYHFRFJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403242
Record name Di(N-succinimidyl) glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disuccinimidyl glutarate

CAS RN

79642-50-5
Record name Disuccinimidyl glutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79642-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(N-succinimidyl) glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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